![molecular formula C11H22ClNO4 B12318321 [3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B12318321.png)
[3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyryl-L-carnitine chloride: is a compound that belongs to the acylcarnitine class of molecules. These compounds are derivatives of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. Isobutyryl-L-carnitine chloride is specifically formed as a product of the acyl-CoA dehydrogenases .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of isobutyryl-L-carnitine chloride typically involves the esterification of L-carnitine with isobutyryl chloride. This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or chromatography .
Industrial Production Methods: : Industrial production of isobutyryl-L-carnitine chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions: : Isobutyryl-L-carnitine chloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the isobutyryl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isobutyric acid, while reduction can produce isobutyraldehyde .
科学研究应用
Isobutyryl-L-carnitine chloride has a wide range of applications in scientific research:
作用机制
Isobutyryl-L-carnitine chloride exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. The compound is a substrate for acyl-CoA dehydrogenases, which catalyze the dehydrogenation of acyl-CoA derivatives. This process is essential for the breakdown of fatty acids into acetyl-CoA, which enters the citric acid cycle to produce energy .
相似化合物的比较
Similar Compounds
Butyrylcarnitine: Similar in structure but with a butyryl group instead of an isobutyryl group.
Propionylcarnitine: Contains a propionyl group.
Hexanoylcarnitine: Contains a hexanoyl group.
Uniqueness: : Isobutyryl-L-carnitine chloride is unique due to its specific role in the metabolism of branched-chain amino acids and its involvement in isobutyryl-CoA dehydrogenase deficiency. This sets it apart from other acylcarnitines, which are involved in different metabolic pathways .
属性
分子式 |
C11H22ClNO4 |
|---|---|
分子量 |
267.75 g/mol |
IUPAC 名称 |
[3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H |
InChI 键 |
FWUACOYFRJEMMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





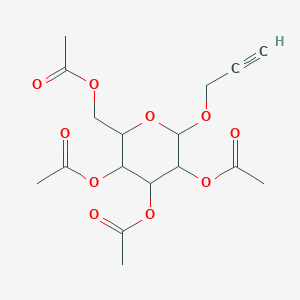
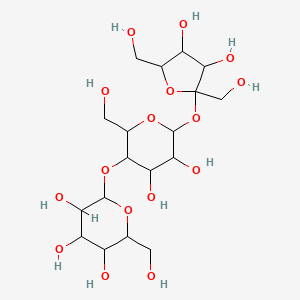
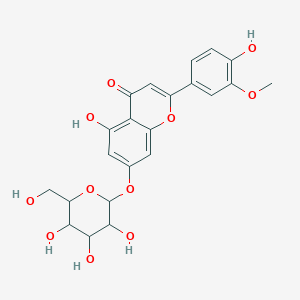
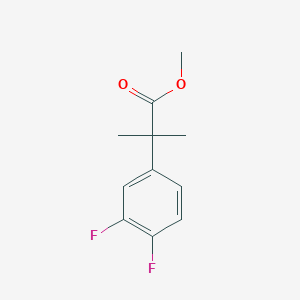
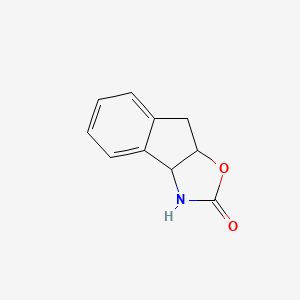
![2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(2-phenylethyl)propanamide](/img/structure/B12318267.png)
![2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid](/img/structure/B12318268.png)

![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)

![3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12318313.png)
